molecular formula C29H42O4 B1250467 Ilekudinol A

Ilekudinol A

Cat. No.: B1250467
M. Wt: 454.6 g/mol
InChI Key: ATPPQNYORHPCJE-OUZPOPPESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilekudinol A is a 24-norursane triterpenoid first isolated from Weigela subsessilis (Caprifoliaceae) . Its molecular formula is C29H44O4, with a molecular weight of 456.66 g/mol . Structurally, it features a norursane skeleton characterized by the absence of a methyl group at position C-24 and a hydroxyl group at C-3β . It also demonstrates anti-inflammatory effects by suppressing TNF-α-induced IL-8 production in HT29 colon epithelial cells .

Properties

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

IUPAC Name

(1S,4S,5R,8R,10R,11R,13S,14R,17S,18R,19S,20R)-10,11-dihydroxy-4,5,13,19,20-pentamethyl-9-methylidene-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one

InChI

InChI=1S/C29H42O4/c1-16-7-11-28-14-13-27(6)26(5)10-8-19-18(3)22(31)20(30)15-25(19,4)21(26)9-12-29(27,33-24(28)32)23(28)17(16)2/h9,12,16-17,19-23,30-31H,3,7-8,10-11,13-15H2,1-2,4-6H3/t16-,17+,19+,20-,21-,22-,23-,25+,26-,27+,28+,29+/m1/s1

InChI Key

ATPPQNYORHPCJE-OUZPOPPESA-N

Isomeric SMILES

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@H]6C(=C)[C@H]([C@@H](C[C@@]6([C@H]5C=C[C@@]4([C@@H]2[C@H]1C)OC3=O)C)O)O)C)C

Canonical SMILES

CC1CCC23CCC4(C5(CCC6C(=C)C(C(CC6(C5C=CC4(C2C1C)OC3=O)C)O)O)C)C

Synonyms

ilekudinol A

Origin of Product

United States

Chemical Reactions Analysis

AI in Chemical Reaction Discovery

Artificial intelligence (AI) is being used to discover novel chemical reactions by generating de novo molecular structures . Deep learning algorithms are trained on databases of chemical reactions to enumerate novel reactions focused on a desired reaction class . Ilekudinol A can be used in conjunction with AI to explore new synthetic pathways and optimize reaction conditions .

Surface Catalysis

MIT researchers have found that electricity can boost common catalytic reactions . Rate increases have been observed for reactions that don't involve oxidation or reduction . The electrostatic environment is equally important in defining the rate of the reaction . This could lead to more efficient production of a wide variety of chemical materials, with orders of magnitude changes in rate with very little energy input .

Types of Chemical Reactions

Most chemical reactions can be classified into one or more of five basic types: acid–base reactions, exchange reactions, condensation reactions, and oxidation-reduction reactions .

Name of ReactionGeneral FormExamples
Oxidation–Reductionoxidant + reductant → productsC7H16(l)+11O2(g)7CO2(g)+8H2O(g)C_7H_{16}(l)+11O_2(g)\rightarrow 7CO_2(g)+8H_2O(g)
Acid–Baseacid + base → saltNaOH(aq)+HNO3(aq)NaNO3(aq)+H2O(l)NaOH(aq)+HNO_3(aq)\rightarrow NaNO_3(aq)+H_2O(l)
Exchange: Single ReplacementAB + C → AC + BZnCl2(aq)+Mg(s)MgCl2(aq)+Zn(s)ZnCl_2(aq)+Mg(s)\rightarrow MgCl_2(aq)+Zn(s)
Exchange: Double ReplacementAB + CD → AD + CBBaCl2(aq)+Na2SO4(aq)BaSO4(s)+2NaCl(aq)BaCl_2(aq)+Na_2SO_4(aq)\rightarrow BaSO_4(s)+2NaCl(aq)
Combination (Synthesis)A + B → ABCO2(g)+H2O(l)H2CO3(aq)CO_2(g)+H_2O(l)\rightarrow H_2CO_3(aq)
DecompositionAB → A + BCaCO3(s)CaO(s)+CO2(g)CaCO_3(s)\rightarrow CaO(s)+CO_2(g)

Understanding these classifications can help predict reaction products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ilekudinol B

  • Structural Similarities: Ilekudinol B shares the 24-norursane triterpenoid backbone with Ilekudinol A but differs by the presence of an additional hydroxyl group at C-7α .
  • Pharmacological Activities: PTP1B Inhibition: Exhibits stronger inhibitory activity (IC50 = 5.3 ± 0.5 μM) compared to this compound, attributed to the C-28 carboxyl group’s enhanced binding affinity . Anti-Inflammatory Effects: Suppresses COX-2 expression and prostaglandin secretion in HT-29 cells, with mechanisms involving nuclear factor-κB (NF-κB) pathway inhibition .

Ilekudinol C

  • Structural Differences: Contains a modified hydroxylation pattern at C-2α and C-19α, distinguishing it from this compound .
  • Pharmacological Profile: Nitric Oxide (NO) Inhibition: Shows moderate NO suppression (IC50 = 25.5 μM), slightly weaker than this compound’s anti-inflammatory potency .

Comparison with Functionally Similar Triterpenoids

Ursolic Acid

  • Structural Contrasts: A pentacyclic ursane-type triterpenoid with a C-24 methyl group absent in this compound .
  • Functional Overlaps: Anti-Inflammatory Activity: Inhibits IL-8 production (IC50 = 47.1 μM) but is less potent than this compound (IC50 = 29.1 μM) . Broader Targets: Modulates NF-κB, prostaglandin E2, and multiple interleukins, whereas this compound’s effects are more specific to PTP1B and IL-8 .

Corosolic Acid

  • Structural Features: A hydroxyursane triterpenoid with a C-2α hydroxyl group .
  • Therapeutic Comparison: Antidiabetic Effects: Enhances insulin sensitivity via GLUT4 translocation, contrasting with this compound’s PTP1B-mediated mechanism . Lower Anti-Inflammatory Potency: IC50 for NO inhibition is 37.1 μM, weaker than this compound’s IL-8 suppression .

Data Tables

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

Compound Molecular Formula Key Structural Features PTP1B IC50 (μM) Anti-Inflammatory IC50 (μM) Key Targets
This compound C29H44O4 24-norursane, C-3β hydroxyl 29.1 ± 2.8 29.1 (IL-8) PTP1B, NF-κB
Ilekudinol B C29H44O5 24-norursane, C-7α hydroxyl 5.3 ± 0.5 12.4 (COX-2) NFATc1, OSCAR, COX-2
Ilekudinol C C30H46O5 24-norursane, C-2α/C-19α dihydroxyl N/A 25.5 (NO) NO, TNF-α
Ursolic Acid C30H48O3 Ursane, C-3β hydroxyl N/A 47.1 (NO) NF-κB, IL-6, COX-2
Corosolic Acid C30H48O4 Hydroxyursane, C-2α hydroxyl N/A 37.1 (NO) GLUT4, Insulin receptor

Key Research Findings

  • Structure-Activity Relationship (SAR): The C-28 carboxyl group in this compound and B is critical for PTP1B inhibition, while hydroxylation at C-7α (Ilekudinol B) enhances potency .
  • Therapeutic Potential: Ilekudinol B’s dual inhibition of PTP1B and osteoclastogenesis positions it as a candidate for metabolic and bone disorders, outperforming this compound in specificity .
  • Limitations: this compound’s moderate solubility and bioavailability compared to ursolic acid may restrict its clinical utility .

Q & A

Q. How should conflicting results in this compound’s cytotoxicity profiles be addressed in manuscripts?

  • Answer : Dedicate a “Data Interpretation” subsection to discuss potential confounders (e.g., assay interference, batch variability). Use forest plots to visualize heterogeneity and propose follow-up experiments (e.g., orthogonal assays like flow cytometry) .

Ethical and Literature Review Practices

Q. What strategies ensure comprehensive literature reviews on this compound’s pharmacological properties?

  • Answer : Search PubMed, SciFinder, and patent databases using Boolean operators (e.g., “this compound AND (synthesis OR pharmacokinetics)”). Screen references via PRISMA flowcharts and prioritize primary sources over reviews. Track citations with tools like Web of Science .

Q. Q. How to address ethical considerations in this compound’s in vivo research?

  • Answer : Obtain IACUC approval, detailing humane endpoints and sample size justification (power analysis). Follow the 3Rs principle (Replacement, Reduction, Refinement) and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ilekudinol A
Reactant of Route 2
Ilekudinol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.